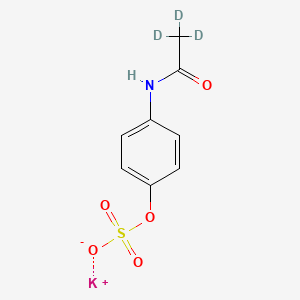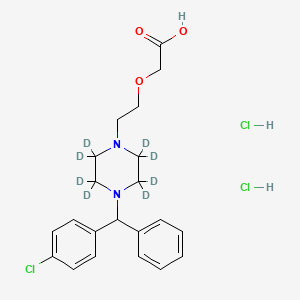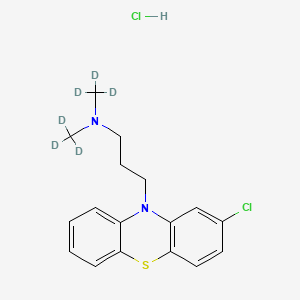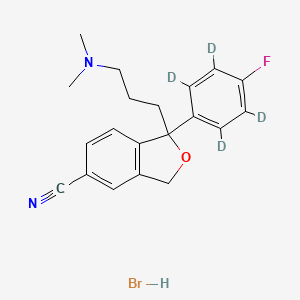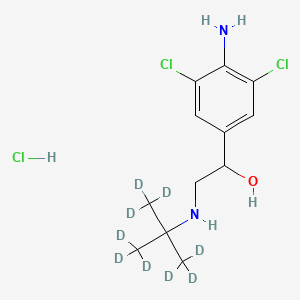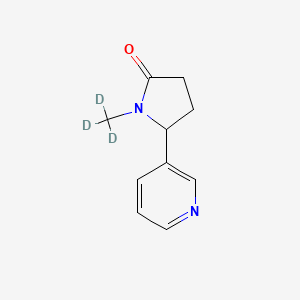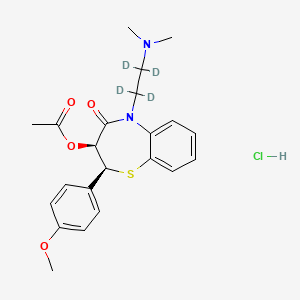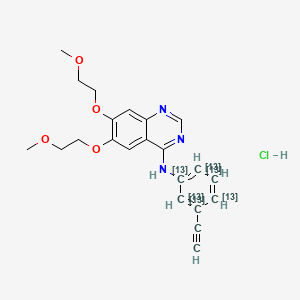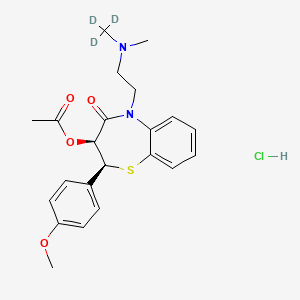
Nortriptyline-d3 Hydrochloride
説明
Nortriptyline-d3 Hydrochloride is a deuterium-labeled version of Nortriptyline Hydrochloride, a tricyclic antidepressant. It is primarily used as an internal standard in mass spectrometry for the quantification of Nortriptyline levels in biological samples. This compound is crucial for clinical pharmacokinetic studies and therapeutic drug monitoring .
作用機序
Target of Action
Nortriptyline-d3 Hydrochloride, an active metabolite of amitriptyline, is a tricyclic antidepressant (TCA) . The primary targets of this compound are the serotonin and norepinephrine receptors in the neuronal cell membranes . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, which can alleviate symptoms of depression .
Mode of Action
This compound exerts its antidepressant effects likely by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signal transmission . It also inhibits the activity of histamine, 5-hydroxytryptamine, and acetylcholine .
Biochemical Pathways
The biochemical pathways affected by this compound involve the serotonergic and noradrenergic systems . By inhibiting the reuptake of serotonin and norepinephrine, this compound increases their availability in the synaptic cleft, enhancing neurotransmission . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of major depressive disorder .
Pharmacokinetics
The pharmacokinetics of this compound involve rapid absorption when administered orally . It has a distribution volume of 21.1 to 31.1 L/kg . Metabolism is primarily hepatic, with an extensive first-pass effect . The compound is excreted in urine as metabolites and small amounts of unchanged drug . These properties impact the bioavailability of this compound, which is important for its therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in serotonergic and noradrenergic neurotransmission . This can lead to mood elevation, which is beneficial in the treatment of major depressive disorder . Additionally, this compound is also used off-label for the treatment of chronic pain and other conditions .
生化学分析
Biochemical Properties
Nortriptyline-d3 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interaction with neurotransmitter systems. It inhibits the reuptake of norepinephrine and serotonin by binding to their respective transporters, thereby increasing their availability in the synaptic cleft. This interaction primarily involves the norepinephrine transporter (NET) and the serotonin transporter (SERT). Additionally, this compound exhibits affinity for muscarinic acetylcholine receptors, histamine receptors, and adrenergic receptors, contributing to its broad pharmacological profile .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it enhances neurotransmitter signaling by preventing the reuptake of norepinephrine and serotonin. This leads to prolonged activation of their respective receptors, which can modulate downstream signaling pathways such as the cyclic AMP (cAMP) pathway. Furthermore, this compound can affect gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and receptor regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the norepinephrine and serotonin transporters, inhibiting their function and increasing neurotransmitter levels in the synaptic cleft. This inhibition is competitive, meaning this compound competes with the natural substrates of these transporters. Additionally, it can modulate the activity of various receptors, including muscarinic, histamine, and adrenergic receptors, through direct binding interactions. These interactions can lead to changes in receptor conformation and downstream signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its activity can diminish over prolonged periods or under extreme conditions. In vitro studies have shown that this compound maintains its efficacy in inhibiting neurotransmitter reuptake over several hours. Long-term studies in vivo indicate that chronic administration can lead to adaptive changes in neurotransmitter systems, potentially altering its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it effectively inhibits norepinephrine and serotonin reuptake, leading to antidepressant-like effects. At high doses, it can cause adverse effects such as excessive sedation, anticholinergic effects, and cardiovascular disturbances. Studies in animal models have demonstrated a dose-dependent relationship, with higher doses leading to more pronounced pharmacological effects and potential toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6. The metabolism involves demethylation and hydroxylation reactions, leading to the formation of active and inactive metabolites. These metabolites can further interact with various enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on central nervous system neurotransmitter systems. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Transporters such as P-glycoprotein may play a role in its cellular uptake and efflux .
Subcellular Localization
This compound is primarily localized in the cytoplasm and membrane compartments of cells. Its activity is influenced by its subcellular localization, as it needs to interact with membrane-bound transporters and receptors to exert its effects. Post-translational modifications, such as phosphorylation, can affect its targeting and function within specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Nortriptyline-d3 Hydrochloride is synthesized by incorporating deuterium atoms into the Nortriptyline molecule. The synthesis involves the reaction of Nortriptyline with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and consistency. The compound is typically produced in liquid form, dissolved in methanol, and packaged in ampules for use as a certified reference material .
化学反応の分析
Types of Reactions: Nortriptyline-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Hydroxynortriptyline-d3
Reduction: Reduced Nortriptyline-d3 derivatives
Substitution: Various substituted Nortriptyline-d3 derivatives
科学的研究の応用
Nortriptyline-d3 Hydrochloride has several scientific research applications:
Clinical Testing: Used as an internal standard in mass spectrometry for quantifying Nortriptyline levels in biological samples.
Pharmacokinetic Studies: Helps assess the absorption, distribution, metabolism, and excretion of Nortriptyline.
Metabolite Research: Aids in identifying and quantifying Nortriptyline metabolites in various matrices.
Bioanalytical Research: Serves as a standard in developing and validating analytical methods for quantifying Nortriptyline in pharmaceutical formulations and clinical samples.
類似化合物との比較
Amitriptyline Hydrochloride: Another tricyclic antidepressant, which is the precursor to Nortriptyline.
Desipramine Hydrochloride: A tricyclic antidepressant with similar pharmacological properties.
Imipramine Hydrochloride: Another member of the tricyclic antidepressant family.
Uniqueness: Nortriptyline-d3 Hydrochloride is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and differentiation from non-labeled Nortriptyline in complex biological matrices .
特性
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAYBENGXDALFF-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662159 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203784-52-5, 136765-48-5 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203784-52-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 136765-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


